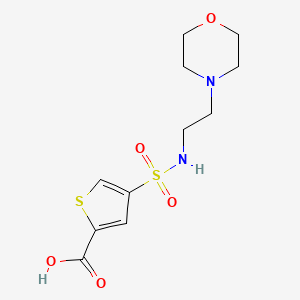![molecular formula C12H15N3 B7576822 N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine, also known as MPMP, is a synthetic compound with potential applications in scientific research. MPMP belongs to a class of compounds known as phenethylamines, which have been studied for their potential use in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine is not fully understood, but it is thought to act as a partial agonist of the 5-HT2A receptor. This means that it can activate the receptor to some degree, but not to the same extent as a full agonist. N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine has also been shown to have some affinity for other receptors, including the dopamine D2 receptor and the adrenergic alpha-1 receptor.
Biochemical and Physiological Effects
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine and serotonin levels in the brain, which could have implications for its potential use in treating psychiatric disorders. N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine has also been shown to have some cardiovascular effects, including increasing heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. However, one limitation is that its effects on other receptors could complicate the interpretation of results. Additionally, the synthesis of N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine can be challenging, which could limit its availability for research purposes.
Future Directions
There are several potential future directions for research on N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine. One area of interest is its potential use in developing new drugs for psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and effects on other receptors. Finally, the synthesis of N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine could be optimized to improve its availability for research purposes.
Synthesis Methods
The synthesis of N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine has been described in the scientific literature. One method involves the reaction of 3-(1-methylpyrazol-4-yl)benzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine as a white solid, which can be purified by recrystallization.
Scientific Research Applications
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine has been studied for its potential use in scientific research. One area of interest is its potential as a probe for studying the serotonin 2A receptor (5-HT2A), which is a target for many psychoactive drugs. N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine has been shown to bind to the 5-HT2A receptor with high affinity, making it a useful tool for studying the receptor's function and potential therapeutic applications.
properties
IUPAC Name |
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-7-10-4-3-5-11(6-10)12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZBXUXERLYQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)




![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)


![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)